2-(Benzyloxy)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone
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Overview
Description
2-(Benzyloxy)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone is a synthetic organic compound that belongs to the class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles, which are of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone typically involves the following steps:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxy Group: This step may involve the reaction of the azepane derivative with benzyl alcohol under suitable conditions.
Attachment of the Methoxyphenyl Group: This can be done through substitution reactions using 4-methoxyphenyl derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group.
Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.
Substitution: The azepane ring and the methoxyphenyl group may participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halides or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols.
Scientific Research Applications
2-(Benzyloxy)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving azepane derivatives.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone would depend on its specific interactions with biological targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-1-(3-phenylazepan-1-yl)ethanone
- 2-(Benzyloxy)-1-(3-(4-hydroxyphenyl)azepan-1-yl)ethanone
- 2-(Benzyloxy)-1-(3-(4-chlorophenyl)azepan-1-yl)ethanone
Uniqueness
The presence of the methoxy group in 2-(Benzyloxy)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone may confer unique properties, such as altered electronic effects or steric hindrance, which could influence its reactivity and biological activity.
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)azepan-1-yl]-2-phenylmethoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-25-21-12-10-19(11-13-21)20-9-5-6-14-23(15-20)22(24)17-26-16-18-7-3-2-4-8-18/h2-4,7-8,10-13,20H,5-6,9,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXFSYAGDPIFSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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